2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile
Description
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole core) substituted with two phenyl groups at positions 2 and 5 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
The compound’s partially saturated pyrrole core enhances its stability compared to fully unsaturated pyrroles, while the nitrile group offers reactivity for further functionalization.
Properties
CAS No. |
41413-90-5 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2 |
InChI Key |
WJQQITMUIRDYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-1,5-diphenylpyrrole with Malononitrile
One well-documented method involves refluxing 2-amino-1,5-diphenylpyrrole with malononitrile in acetic acid, catalyzed by hydrochloric acid. This two-component reaction leads to the formation of the target dihydropyrrole-3-carbonitrile derivative through a cyclocondensation mechanism.
- Conditions: Reflux in acetic acid with catalytic HCl.
- Reaction time: Typically around 4 hours.
- Purification: Silica gel column chromatography.
- Yield: Moderate to good yields reported.
This method is supported by spectroscopic characterization (IR, 1H and 13C NMR) confirming the structure of the product.
Microwave-Assisted Synthesis from Cyanopyrrolines
A more recent and efficient approach uses cyanopyrrolines as starting materials, which upon microwave irradiation undergo cyclization to yield pyrrole-2-carbonitriles, including 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile derivatives.
- Procedure: Cyanopyrrolines dissolved in dichloromethane are irradiated in a sealed microwave vessel at set temperatures (typically 150–230 °C) for 30 minutes.
- Advantages: Short reaction time, good control over temperature, and improved yields.
- Safety note: The reaction releases hydrogen cyanide, requiring careful handling.
- Purification: Column chromatography.
- Yields: Generally high, with yields up to 70% reported.
| Entry | Product | Set Temperature (°C) | Max Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile | 250 | 190–230 | ~65–71 |
This method is detailed in the supporting information of a Beilstein Journal publication, which provides extensive NMR and IR data for the synthesized compounds.
Oxidative Aromatization Using DDQ
Another preparation route involves the oxidation of cyanopyrrolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene under reflux conditions.
- Reagents: Cyanopyrroline and DDQ (1.15–1.20 equivalents).
- Solvent: Toluene.
- Conditions: Reflux for 2–4 hours until starting material consumption.
- Workup: Dilution with ethyl acetate, washing with aqueous NaOH, drying, and concentration.
- Purification: Column chromatography.
- Yields: Typically 65–71%.
This method yields pyrrole-2-carbonitriles with confirmed purity and structure by IR, NMR, and mass spectrometry.
Ultrasonic Irradiation Method
Ultrasonic irradiation has been applied to accelerate the synthesis of related pyrrole-carbonitrile derivatives, improving yields and reducing reaction times compared to classical reflux methods.
- Example: Reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with other substrates in ethanol with p-toluenesulfonic acid catalyst under ultrasonic irradiation at 60 °C.
- Reaction time: 20 minutes (compared to 120 minutes by reflux).
- Yield: High yield (~92%).
- Advantages: Faster, higher yield, and cleaner reaction profile.
- Catalyst: p-Toluenesulfonic acid essential for high yield.
This method demonstrates the potential for ultrasonic techniques to improve the synthesis of pyrrole-carbonitrile derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | 2-Amino-1,5-diphenylpyrrole + malononitrile | Reflux in acetic acid + HCl catalyst | ~4 hours | Moderate | Classical method, moderate yields |
| Microwave-Assisted Synthesis | Cyanopyrrolines | Microwave irradiation (150–230 °C) | 30 minutes | 65–71 | Fast, efficient, requires safety care |
| Oxidative Aromatization (DDQ) | Cyanopyrrolines + DDQ | Reflux in toluene | 2–4 hours | 65–71 | Good yields, oxidative step |
| Ultrasonic Irradiation | Amino-pyrrole derivatives + substrates | Ultrasonic irradiation, 60 °C | 20 minutes | ~92 | High yield, short time, catalyst needed |
Research Findings and Analysis
- The microwave-assisted method offers a significant reduction in reaction time compared to classical reflux methods while maintaining good yields.
- Oxidative aromatization with DDQ is effective for converting cyanopyrrolines to pyrrole-2-carbonitriles, including the target compound, with good purity.
- Ultrasonic irradiation enhances reaction kinetics and yields, demonstrating the utility of alternative energy inputs in heterocyclic synthesis.
- The cyclocondensation approach remains a reliable classical method, especially for initial synthesis and derivatization studies.
- Safety considerations are critical, especially in microwave methods where hydrogen cyanide gas may be released.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () exhibit moderate to strong antioxidant activity via DPPH radical scavenging, with IC50 values ranging from 28–45 μg/mL depending on substituents. However, the presence of electron-withdrawing nitrile and phenyl groups in the dihydro-pyrrole framework may enhance radical stabilization, suggesting comparable or superior activity .
Antimicrobial Activity
Pyrazole derivatives in show MIC values of 8–64 μg/mL against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains.
Key Observations :
- The use of sodium azide in introduces azide functional groups, a pathway that could be adapted for post-synthetic modifications of the nitrile group in the dihydro-pyrrole .
Biological Activity
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile (CAS No. 28168-60-7) is a nitrogen-containing heterocyclic compound notable for its unique structure, which features a pyrrole ring substituted with two phenyl groups and a carbonitrile functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is , with a molecular weight of 246.31 g/mol. The structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2 |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
| InChI Key | WJQQITMUIRDYKK-DOTOQJQBSA-N |
Antimicrobial Properties
Research indicates that 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi.
- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antifungal Activity : It has also shown antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
The biological activity of this compound is largely attributed to the presence of the pyrrole ring and the carbonitrile group, which enhance its pharmacological properties. The nitrile group can participate in hydrogen bonding and other interactions with biological targets such as enzymes or receptors, modulating their activity.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various pyrrole derivatives, including 2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile, for their antibacterial properties. The findings indicated that the compound exhibited a broad spectrum of activity against several pathogenic strains, supporting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrrole derivatives has revealed that modifications to the phenyl groups can significantly influence biological activity. For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings can enhance antibacterial efficacy .
Q & A
Q. How can advanced NMR techniques (e.g., 2D NMR or dynamic NMR) elucidate the conformational dynamics of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
